molecular formula C14H20BNS2 B14379966 N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine CAS No. 89337-95-1

N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine

Cat. No.: B14379966
CAS No.: 89337-95-1
M. Wt: 277.3 g/mol
InChI Key: FENNMEYIVPIHQX-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine is an organic compound that features a unique combination of aromatic and boron-containing structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine typically involves the reaction of 2,6-dimethylaniline with boron-containing reagents under controlled conditions. One common method involves the use of boron trichloride (BCl3) and a suitable base to facilitate the formation of the dithiaborol ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-hydride species.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the boron-containing moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.

    Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with biomolecules, affecting their function and activity. Additionally, the aromatic ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-2-aminobenzothiazole
  • N-(2,6-Dimethylphenyl)-2-aminobenzoxazole
  • N-(2,6-Dimethylphenyl)-2-aminobenzimidazole

Uniqueness

N-(2,6-Dimethylphenyl)-4,5-diethyl-3H-1,2,3-dithiaborol-3-amine is unique due to its dithiaborol ring structure, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the boron-containing moiety or have different heterocyclic structures.

Properties

CAS No.

89337-95-1

Molecular Formula

C14H20BNS2

Molecular Weight

277.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4,5-diethyldithiaborol-3-amine

InChI

InChI=1S/C14H20BNS2/c1-5-12-13(6-2)17-18-15(12)16-14-10(3)8-7-9-11(14)4/h7-9,16H,5-6H2,1-4H3

InChI Key

FENNMEYIVPIHQX-UHFFFAOYSA-N

Canonical SMILES

B1(C(=C(SS1)CC)CC)NC2=C(C=CC=C2C)C

Origin of Product

United States

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